4-Chloro-N-({N'-[(1E)-1-(4-ethylphenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
4-Chloro-N-({N’-[(1E)-1-(4-ethylphenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide is an organic compound with a complex structure It is characterized by the presence of a chloro group, an ethylphenyl group, and a hydrazinecarbonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-({N’-[(1E)-1-(4-ethylphenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with hydrazine to form 4-chlorobenzohydrazide. This intermediate is then reacted with 4-ethylbenzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-({N’-[(1E)-1-(4-ethylphenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-Chloro-N-({N’-[(1E)-1-(4-ethylphenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-({N’-[(1E)-1-(4-ethylphenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(4-ethylphenyl)benzamide
- 4-Chloro-N-({N’-[(1E)-1-(naphthalen-2-yl)ethylidene]hydrazinecarbonyl}methyl)benzamide
Uniqueness
4-Chloro-N-({N’-[(1E)-1-(4-ethylphenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific structural features, such as the presence of both a chloro group and an ethylphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H20ClN3O2 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
4-chloro-N-[2-[(2E)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C19H20ClN3O2/c1-3-14-4-6-15(7-5-14)13(2)22-23-18(24)12-21-19(25)16-8-10-17(20)11-9-16/h4-11H,3,12H2,1-2H3,(H,21,25)(H,23,24)/b22-13+ |
InChI Key |
ADOOQKCBHAEUTD-LPYMAVHISA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)/C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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